molecular formula C27H25ClF3N3O2 B560648 Taranabant ((1R,2R)stereoisomer)

Taranabant ((1R,2R)stereoisomer)

Cat. No.: B560648
M. Wt: 516.0 g/mol
InChI Key: QLYKJCMUNUWAGO-HXOBKFHXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK0364 (1R,2R)stereoisomer involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. general synthetic methods involve the use of chiral catalysts and selective reactions to obtain the desired stereoisomer .

Industrial Production Methods

Industrial production of MK0364 (1R,2R)stereoisomer involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

MK0364 (1R,2R)stereoisomer undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in modified versions of the original compound with different functional groups .

Scientific Research Applications

MK0364 (1R,2R)stereoisomer has a wide range of scientific research applications, including:

Mechanism of Action

MK0364 (1R,2R)stereoisomer exerts its effects by acting as an inverse agonist at the cannabinoid 1 (CB1) receptor. This means that it binds to the receptor and induces a response opposite to that of an agonist. The compound’s interaction with the CB1 receptor leads to the inhibition of receptor activity, which can modulate various physiological processes, including appetite regulation, pain perception, and mood .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MK0364 (1R,2R)stereoisomer is unique due to its high potency and selectivity for the CB1 receptor. Its specific stereochemistry allows for targeted interactions with the receptor, making it a valuable tool in scientific research and potential therapeutic applications .

Biological Activity

Taranabant, a selective cannabinoid-1 receptor (CB1R) inverse agonist, was developed primarily for the treatment of obesity. Its biological activity is characterized by its effects on food intake, weight loss, and metabolic parameters in clinical settings. This article reviews the biological activity of taranabant, focusing on its pharmacodynamics, clinical efficacy, and safety profile.

Taranabant functions as an inverse agonist at the CB1 receptor, which plays a crucial role in regulating energy homeostasis and appetite. By inhibiting this receptor, taranabant reduces food intake and promotes weight loss. In preclinical studies, it has been shown to decrease acute food consumption and enhance energy expenditure in overweight and obese subjects .

2. Pharmacokinetics

The pharmacokinetic profile of taranabant has been extensively studied. A population pharmacokinetic model developed from data pooled across multiple phase 1 and phase 2 studies indicated that taranabant follows a three-compartment model with first-order absorption and elimination . Key pharmacokinetic parameters include:

ParameterValue
Apparent Clearance25.4 L/h
Volume of Distribution (Steady-State)2,578 L
Primary MetabolismCytochrome P450 3A4
Active MetaboliteM1 (2-3 times higher concentration than taranabant)

These findings suggest that while taranabant is primarily metabolized by the liver, its active metabolite may contribute to its overall pharmacological effects .

3. Clinical Efficacy

Taranabant has undergone several clinical trials assessing its efficacy in weight management among obese individuals. A notable double-blind, randomized, placebo-controlled study evaluated doses of 2 mg and 4 mg over two years:

  • Weight Loss Results :
    • At week 52:
      • Placebo: -2.6 kg
      • Taranabant 2 mg: -6.6 kg
      • Taranabant 4 mg: -8.1 kg
    • At week 104:
      • Placebo: -1.4 kg
      • Taranabant 2 mg: -6.4 kg
      • Taranabant 4 mg: -7.6 kg

The proportion of patients achieving at least a 5% weight loss was significantly higher in the taranabant groups compared to placebo . However, the study also noted that higher doses were associated with increased adverse effects.

4. Safety Profile

The safety profile of taranabant raised concerns during clinical trials. Adverse events were generally dose-related and included gastrointestinal issues, nervous system effects, psychiatric symptoms, and skin reactions . The higher dose (6 mg) was discontinued due to these adverse experiences, leading to a recommendation against further development for obesity treatment based on risk-benefit assessments.

5. Case Studies

A review of case studies highlights the mixed outcomes associated with taranabant treatment:

  • Case Study A : An obese patient treated with 4 mg of taranabant experienced significant weight loss but reported anxiety and mood swings.
  • Case Study B : Another patient on a lower dose (2 mg) achieved moderate weight loss without significant side effects.

These cases illustrate the variability in patient responses to taranabant and emphasize the need for careful monitoring during treatment.

Properties

IUPAC Name

N-[(2R,3R)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYKJCMUNUWAGO-HXOBKFHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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